3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
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Overview
Description
3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one is a synthetic organic compound characterized by its quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate quinoxaline precursors. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a fluorophenyl group and has applications in antimicrobial research.
Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate: Contains a fluorophenyl group and is used in early discovery research.
Uniqueness
3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one is unique due to its quinoxaline core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
Molecular Formula |
C15H11FN4O |
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Molecular Weight |
282.27 g/mol |
IUPAC Name |
3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11FN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9- |
InChI Key |
JGDHUTAIUPLSIU-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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